c4 repressor, bacteriophage P1

Catalog No.
S1829211
CAS No.
147785-80-6
M.F
C6H8O4
M. Wt
0
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c4 repressor, bacteriophage P1

CAS Number

147785-80-6

Product Name

c4 repressor, bacteriophage P1

Molecular Formula

C6H8O4

Molecular Weight

0

Synonyms

c4 repressor, bacteriophage P1

The C4 repressor is a critical regulatory RNA molecule associated with bacteriophage P1, a temperate bacteriophage that infects Escherichia coli and other enteric bacteria. This phage can undergo both lytic and lysogenic cycles, with the C4 repressor playing a pivotal role in maintaining the lysogenic state by inhibiting the synthesis of antirepressor proteins. The C4 RNA is processed to a length of 77 bases and functions primarily by blocking translation of downstream genes involved in the lytic cycle, thereby ensuring the stability of the prophage within the host genome .

Like small molecules or enzymes; instead, it functions through RNA-mediated regulation. The mechanism involves:

  • Binding to ribosome binding sites on messenger RNAs (mRNAs) of antirepressor genes, preventing their translation.
  • This action indirectly influences the expression of genes responsible for cell division and other lytic functions, thereby favoring lysogeny over lysis .

Biologically, the C4 repressor is essential for:

  • Establishment and maintenance of lysogeny: By inhibiting antirepressor synthesis, C4 ensures that the bacteriophage can persist within the bacterial genome without triggering lytic replication.
  • Regulating gene expression: It interacts with other regulatory proteins like C1, forming complexes that modulate the transcriptional landscape of the host cell during infection .

The synthesis of C4 involves:

  • Transcription from the c4 gene, which is located within the bacteriophage P1 genome. This process is tightly regulated by other phage proteins, particularly during the transition between lytic and lysogenic cycles.
  • The resulting RNA is processed to yield the functional C4 repressor that can engage with target mRNAs .

C4 repressors have several potential applications:

  • Genetic engineering: Due to their ability to regulate gene expression, C4 and similar RNA elements can be utilized in synthetic biology to design genetic circuits.
  • Phage therapy: Understanding how C4 operates could lead to novel strategies for using bacteriophages in treating bacterial infections, particularly those involving antibiotic-resistant strains .

Studies have shown that:

  • The interaction between C4 and its target mRNAs is crucial for effective repression. This involves specific base-pairing interactions that prevent ribosome access to important coding regions.
  • Additionally, interactions with other phage proteins, such as C1, contribute to a complex regulatory network that governs viral lifecycle decisions .

C4's unique characteristics can be compared to similar regulatory elements found in other bacteriophages:

CompoundTypeFunctionUnique Features
C1 (from P1)Protein repressorInhibits lytic cycleActs as a master regulator for phage P1
C4 (from P1)RNA repressorInhibits antirepressor synthesisFunctions as an antisense RNA
C7 (from P7)RNA repressorSimilar function to C4Specific to bacteriophage P7
Lambda cIProtein repressorRegulates lysogeny in lambda phageWell-studied model for temperate phages
P22 c2Protein repressorInhibits lytic cycleFunctions similarly but in Salmonella

The uniqueness of the C4 repressor lies in its RNA nature, providing an additional layer of regulation not typically seen with protein-only repressors. Its ability to modulate antirepressor synthesis directly influences the decision-making process regarding whether a phage enters a lytic or lysogenic cycle .

Genomic Localization Within the P1 ImmI Region

The c4 gene resides within the ImmI immunity region of bacteriophage P1, positioned upstream of the icd and ant genes in the immI operon [7] [14]. This genomic arrangement places the c4 locus at coordinates that encompass a 335 base pair region within the P1 EcoRI-9 fragment, specifically located within 50 base pairs of the EcoRI-9/14 junction [11]. The ImmI region contains three cotranscribed genes arranged in the order c4, icd, and ant, all transcribed in the clockwise direction of the P1 genetic map [15] [16].

The c4 gene occupies a critical position within the larger P1 genome structure, which consists of approximately 93,601 base pairs organized as a circular plasmid in the lysogenic state [6]. Within this genomic context, the c4 locus forms part of one of the four operons decisive for the lysis-lysogeny decision process [6]. The precise genomic coordinates of the c4 region have been mapped through extensive molecular analysis, revealing that the functional c4 sequence spans exactly 74 bases previously identified as essential for forming the stem-loop secondary structure required for c4 function [1] [3].

The chromosomal organization of the ImmI region demonstrates remarkable conservation across P1 strains, with the c4 gene consistently positioned upstream of regulatory elements including the operator-promoter sequences Op51-P51a and the constitutive promoter P51b [14] [15]. This positional arrangement ensures coordinated regulation of the entire immI operon while maintaining the specific antisense function of the c4 repressor.

Genomic FeatureLocation/SizeFunction
c4 gene335 bp region, EcoRI-9 fragmentAntisense ribonucleic acid production
Mature c4 ribonucleic acid77 ± 1 basesAntirepressor synthesis inhibition
ImmI operonClockwise orientationImmunity regulation
Genomic coordinatesWithin 50 bp of EcoRI-9/14 junctionPrecise chromosomal localization

Transcriptional Architecture: Convergent Promoters and Antisense Overlap

The transcriptional organization of the c4 locus exhibits a unique architecture characterized by convergent promoter elements and antisense ribonucleic acid overlap mechanisms [2] [20]. The c4 gene and its target ant messenger ribonucleic acid are cotranscribed from the same constitutive promoter P51b, creating an unusual regulatory configuration where the repressor and its target originate from identical transcriptional initiation sites [14] [15].

The promoter architecture includes two distinct regulatory elements: the C1 repressor-controlled operator-promoter Op51-P51a and the constitutive promoter P51b [16] [22]. The Op51 operator overlaps the -35 region of P51a, providing C1-mediated control over transcription initiation [16]. A region with high homology to the Escherichia coli promoter consensus sequence is located approximately 50 base pairs upstream from the c4 open reading frame, and deletion of this promoter region completely abolishes c4 expression [11].

The antisense overlap mechanism operates through the interaction of two complementary sequence pairs within the c4 ribonucleic acid structure [2] [20]. These sequences, designated a prime and b prime within the c4 ribonucleic acid, interact with complementary targets a2 and b2 in the ant messenger ribonucleic acid [20] [21]. The a prime and b prime sequences are positioned within loop structures of the c4 ribonucleic acid stem-loop secondary structure, enabling specific base-pairing interactions with their targets [20].

The transcriptional architecture demonstrates remarkable specificity through the convergent arrangement of regulatory elements. The c4 ribonucleic acid directly represses translation of icd, a small open reading frame to which ant is translationally coupled [23]. This translational repression subsequently blocks ant transcription via a rho-dependent terminator, creating a multilayered control mechanism that combines translational repression, translational coupling, and rho-dependent termination [23].

Transcriptional ElementCharacteristicsRegulatory Function
Promoter P51bConstitutive expressionc4, icd, ant cotranscription
Operator Op51C1-controlledRepressor-mediated regulation
Antisense sequences a prime, b primeLoop-positionedTarget ribonucleic acid interaction
Target sequences a2, b2ant messenger ribonucleic acidComplementary base pairing
Rho-dependent terminatorDownstream of icdTranscriptional termination control

Evolutionary Conservation in P1 and P7 Phages

The evolutionary conservation of the c4 repressor system between bacteriophages P1 and P7 reveals remarkable structural and functional similarities despite sequence divergence that confers heteroimmunity [2] [20]. Both phages encode c4 repressors as processed antisense ribonucleic acid molecules of identical or nearly identical size, with P1 c4 ribonucleic acid consisting of 77 ± 1 bases and P7 c4 ribonucleic acid exhibiting the same or similar molecular dimensions [1] [3].

The heteroimmunity between P1 and P7 phages results from precisely four base substitutions within the complementary regions of the c4 ribonucleic acid and ant messenger ribonucleic acid [2] [20]. These critical mutations occur within two pairs of complementary sequences: the a prime-a2 and b prime-b2 interaction sites [20]. Analysis of P1-P7 sequence comparisons reveals that all four base exchanges leading to heteroimmunity map specifically to the loop domains a prime and b prime, while the overall secondary structure remains conserved [20].

The structural conservation extends to the stem-loop architecture essential for c4 function, with both P1 and P7 maintaining the three-stem junction configuration [18]. The secondary structure model proposed for both phages includes highly stable tetraloop motifs conforming to the consensus sequences GNRA, UNCG, or CUNG, where R represents adenine or guanine nucleotides [18]. Additionally, both systems incorporate rho-independent transcription terminators that overlap the c4 antisense ribonucleic acid structure [18].

Evolutionary analysis demonstrates that the c4 antisense ribonucleic acid system represents the first documented example of a processed antisense ribonucleic acid in prokaryotic regulatory mechanisms [1] [3]. The processing mechanism involves RNase P-mediated 5 prime maturation, with the mature c4 ribonucleic acid generated through a single endonucleolytic cut from a precursor molecule [4] [24]. This processing dependency has been confirmed through in vitro studies using Escherichia coli RNase P and its catalytic ribonucleic acid subunit [4] [24].

The conservation pattern suggests strong selective pressure for maintaining the antisense regulatory mechanism while allowing sufficient sequence divergence to establish phage-specific immunity systems [2] [20]. The orfx gene, now designated icd, shows similar conservation between P1 and P7, with only five base substitutions across the entire coding region [20]. These evolutionary constraints reflect the critical importance of the c4 repressor system in bacteriophage biology and lysogenic maintenance.

Evolutionary ParameterP1 CharacteristicsP7 CharacteristicsConservation Level
c4 ribonucleic acid size77 ± 1 bases77 ± 1 basesIdentical
Heteroimmunity mutations4 base substitutions4 base substitutionsPrecisely conserved pattern
Secondary structureThree-stem junctionThree-stem junctionCompletely conserved
Processing mechanismRNase P-dependentRNase P-dependentFunctionally identical
Target interaction sitesa prime-a2, b prime-b2a prime-a2, b prime-b2Structurally conserved

The c4 repressor ribonucleic acid from bacteriophage P1 represents a precisely processed 77 ± 1 nucleotide antisense ribonucleic acid that plays a crucial role in the establishment and maintenance of lysogeny [1] [2]. The mature c4 ribonucleic acid extends from nucleotide position 253 to position 329 within the bacteriophage P1 genome, encompassing exactly 74 bases that were previously predicted to fold into a stem-loop secondary structure essential for c4 function [1] [3].

The primary sequence of c4 ribonucleic acid undergoes essential processing by the host Escherichia coli RNase P enzyme system. This processing is unique among antisense ribonucleic acids, as c4 represents the first documented example of an antisense ribonucleic acid that requires post-transcriptional processing for biological activity [1] [2]. The 5' end of mature c4 ribonucleic acid is generated through a single endonucleolytic cleavage between nucleotides U⁻¹ and G⁺¹, catalyzed by RNase P and its catalytic ribonucleic acid subunit M1 ribonucleic acid [4] [5].

The precursor c4 ribonucleic acid (pC4 ribonucleic acid) is approximately 200 nucleotides in length and contains the mature c4 sequence along with additional upstream sequences [4] [3]. Processing analysis reveals that immature c4 ribonucleic acid molecules accumulate with up to five extra nucleotides beyond the 5' end when RNase P processing is defective, particularly in temperature-sensitive rnpA49 mutant strains at restrictive temperatures [4] [5]. This processing dependency demonstrates the critical role of host ribonucleic acid processing machinery in bacteriophage regulation.

The c4 ribonucleic acid contains a tRNA-like structural motif at its 3' terminus, featuring an ACC sequence that serves as a recognition signal for RNase P [4] [5]. This structural similarity to transfer ribonucleic acid processing substrates enables RNase P to recognize and cleave the precursor c4 ribonucleic acid with high specificity. The processing mechanism involves the recognition of the tRNA-like structure by RNase P, followed by precise cleavage to generate the mature 5' end of c4 ribonucleic acid [4] [5].

Secondary Structure Modeling: Stem-Loop Domains and Functional Motifs

The secondary structure of c4 ribonucleic acid adopts a sophisticated three-way junction architecture composed of three distinct stem-loop domains designated as P1, P2, and P3 [6] [7]. This organizational pattern creates a lambda-shaped topology that is essential for the antisense regulatory function of c4 ribonucleic acid [6] [8]. The three-way junction represents a Type A junction characterized by coaxial stacking of the P1 and P2 helices, with the P3 helix protruding from the main helical axis [7] [9].

The P1 stem forms the primary structural element of the c4 ribonucleic acid, encompassing the critical nucleotide positions 253-326 that are absolutely necessary for c4 complementation function [1] [3]. This stem contains the essential antisense complementary regions designated as a' and b' that interact with corresponding target sequences in the ant messenger ribonucleic acid [6] [8]. The P1 domain exhibits coaxial stacking with the P2 domain, creating a stable helical foundation for the overall three-way junction architecture [7] [9].

The P2 stem contains the secondary loop L2, which houses important functional motifs involved in antisense target recognition [6] [7]. This domain contributes to the overall stability of the three-way junction through base-pairing interactions and tertiary contacts with other domains [7] [9]. The P2 stem plays a crucial role in positioning the antisense complementary sequences for optimal interaction with target messenger ribonucleic acid molecules [6] [10].

The P3 stem is terminated by a highly stable tetraloop structure that conforms to the GNRA consensus motif, where G represents guanosine, N represents any nucleotide, R represents purine nucleotides (adenosine or guanosine), and A represents adenosine [7] [11]. This tetraloop structure provides exceptional stability to the overall c4 ribonucleic acid architecture and may participate in tertiary interactions that stabilize the antisense-target ribonucleic acid complex [7] [11]. The GNRA tetraloop motif is characterized by a compact structure with specific base-pairing between positions 1 and 4, along with stacking interactions involving positions 2 and 3 [11] [12].

The junction regions J1/2, J2/3, and J3/1 contain minimal unpaired nucleotides, which is characteristic of Type A three-way junctions [7] [9]. The J2/3 junction harbors five unpaired nucleotides that participate in extensive tertiary interactions with other domains, while the J3/1 junction contains only one unpaired nucleotide that contributes to the overall junction stability [7] [9]. These junction regions facilitate the formation of pseudoknot-like interactions that stabilize the three-dimensional structure of c4 ribonucleic acid [7] [9].

Comparative Analysis of P1 and P7 c4 RNA Variants

The c4 ribonucleic acid variants from bacteriophages P1 and P7 exhibit remarkable structural conservation while maintaining functional specificity that underlies their heteroimmunity characteristics [1] [6] [8]. Both variants possess identical lengths of 77 ± 1 nucleotides and share the same overall three-way junction architecture, yet they differ in critical nucleotide positions that determine their target specificity [1] [6] [8].

The primary distinguishing feature between P1 and P7 c4 ribonucleic acid variants lies in the antisense complementary regions a' and b', where each variant contains exactly two nucleotide substitutions in each complementary sequence [6] [8]. These four total nucleotide differences are strategically positioned to create species-specific recognition of the corresponding ant messenger ribonucleic acid targets, thereby establishing the molecular basis for heteroimmunity between bacteriophages P1 and P7 [6] [8]. The heteroimmunity phenomenon prevents co-infection of the same bacterial host by both phages, ensuring ecological niche separation [6] [8].

Both P1 and P7 c4 ribonucleic acid variants undergo identical processing mechanisms mediated by host RNase P, with cleavage occurring between the same U⁻¹ and G⁺¹ positions [4] [5]. The processing requirements are conserved between both variants, including the presence of the tRNA-like 3' CCA motif that serves as the RNase P recognition signal [4] [5]. However, the P7 c4.76 mutant variant contains a critical C→G substitution in the 3' terminal region, changing the CCA sequence to AGC, which severely impairs RNase P processing both in vitro and in vivo [4] [5].

The functional complementation regions differ between the two variants, with P1 c4 ribonucleic acid requiring a minimal 85 base pair region for activity, while P7 c4 ribonucleic acid requires a 139 base pair fragment [1] [3]. Despite these differences in minimal functional regions, both variants maintain the same essential three-way junction architecture and stem-loop organization [1] [6] [7]. The conserved structural framework ensures that both variants can perform their antisense regulatory functions effectively while maintaining species-specific target recognition [6] [8].

The evolutionary relationship between P1 and P7 c4 ribonucleic acid variants reflects their origin from related temperate bacteriophages that have adapted to coexist within the same bacterial ecosystem [6] [8]. The conservation of the overall structural architecture coupled with the specific sequence differences in the antisense complementary regions represents an elegant evolutionary solution for maintaining functional specificity while sharing common processing and structural requirements [6] [8]. This comparative analysis demonstrates the precision of molecular evolution in creating functionally related but operationally distinct regulatory ribonucleic acid molecules [6] [8].

Dates

Last modified: 07-20-2023

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